molecular formula C5H6N2O2 B15244222 5-Methylpyrazine-2,3(1H,4H)-dione

5-Methylpyrazine-2,3(1H,4H)-dione

Cat. No.: B15244222
M. Wt: 126.11 g/mol
InChI Key: KTCHZOIFQXADIA-UHFFFAOYSA-N
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Description

5-Methylpyrazine-2,3(1H,4H)-dione (CAS 1721-59-1) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features the pyrazine heterocycle, a privileged scaffold in pharmaceuticals known for its diverse biological activities . Pyrazine derivatives are extensively investigated for their wide range of pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antioxidant activities . The specific dihydrodione structure of this reagent makes it a valuable synthon for designing more complex molecules, particularly for creating hybrids with natural products like cinnamic acid to enhance neuroprotective and antiplatelet effects . As a key intermediate, it enables researchers to explore structure-activity relationships and develop novel therapeutic candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-methyl-1,4-dihydropyrazine-2,3-dione

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-4(8)5(9)7-3/h2H,1H3,(H,6,8)(H,7,9)

InChI Key

KTCHZOIFQXADIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazine-2,3(1H,4H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyrazine with acetic anhydride can yield 5-Methylpyrazine-2,3(1H,4H)-dione through a cyclization process .

Industrial Production Methods

Industrial production of 5-Methylpyrazine-2,3(1H,4H)-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce 5-methyl-2,3-dihydropyrazine-2,3-diol.

Scientific Research Applications

5-Methylpyrazine-2,3(1H,4H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

5,6-Dimethylpyrazine-2,3-dione

  • Structure : Differs by an additional methyl group at position 4.
  • Synthesis: Crystallographic studies confirm its planar pyrazine-dione core, stabilized by intramolecular hydrogen bonding. Methyl groups increase steric hindrance, reducing reactivity in electrophilic substitutions compared to the monomethyl derivative .
  • Applications: Used as a precursor for nonlinear optical materials due to its conjugated π-system .

Pyrido[2,3-b]pyrazine Derivatives

  • Structure : Fused pyridine-pyrazine systems (e.g., compound 7 in ).
  • Synthesis: Prepared via a three-component reaction of indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine with p-TSA catalysis (yields: 82–89%) .

7,8-Dimethylpyrazino[2,3-g]quinazolin-2,4(1H,3H)-dione

  • Structure : Fused quinazoline-pyrazine system with methyl groups at positions 7 and 6.
  • Synthesis : Isolated from natural sources (e.g., Carthamus tinctorius), highlighting its biosynthetic accessibility .
  • Applications : First reported as a natural product; biological activity remains underexplored .

6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione

  • Structure : Pyrimidine-dione core with a piperazine-carbonyl substituent.
  • Synthesis : Derived from chlorinated intermediates and piperazine derivatives, emphasizing modularity in drug design .

Comparative Analysis of Properties

Compound Core Structure Substituents Synthesis Yield Key Applications
5-Methylpyrazine-2,3(1H,4H)-dione Pyrazine-dione 5-CH₃ Not reported Hypothetical: Drug intermediates
5,6-Dimethylpyrazine-2,3-dione Pyrazine-dione 5-CH₃, 6-CH₃ 67–70% Optical materials
Pyrido[2,3-b]pyrazine derivatives Pyridine-fused pyrazine Variable aryl groups 82–89% DNA sensing, nonlinear optics
Quinazoline-fused diones Quinazoline-pyrazine 7-CH₃, 8-CH₃ Natural isolation Underexplored natural products
Piperazine-pyrimidine-diones Pyrimidine-dione Piperazine-carbonyl 63–66% Neuropharmacology (hypothetical)

Key Differences and Implications

Reactivity :

  • 5-Methylpyrazine-2,3-dione’s single methyl group offers intermediate steric hindrance, balancing reactivity and stability compared to 5,6-dimethyl analogs .
  • Fused-ring systems (e.g., pyrido- or quinazoline-diones) exhibit extended conjugation, enhancing electronic properties for optoelectronic applications .

Synthetic Accessibility :

  • Multicomponent reactions (e.g., ) provide higher yields (82–89%) for fused derivatives than natural isolation methods .
  • Piperazine-linked diones require multistep synthesis but enable precise pharmacological tuning .

Biological Potential: Pyrido[2,3-b]pyrazines show DNA-binding activity, while piperazine derivatives are CNS-targeting scaffolds . Natural quinazoline-diones () may offer novel bioactive leads but lack mechanistic studies .

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